

# S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S-Methyl thioacetate*

Cat. No.: B074164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **S-Methyl thioacetate** ( $\text{CH}_3\text{C}(\text{O})\text{SCH}_3$ ) is an organosulfur compound belonging to the thioester class.[1][2] It is a colorless to pale yellow liquid recognized by its potent, malodorous smell, which contributes to the flavor and aroma profiles of various foods like cheese and onions when highly diluted.[3][4] Beyond its role in the flavor and fragrance industry, **S-Methyl thioacetate** serves as a versatile synthetic intermediate in organic chemistry.[5][6] Its thioester functional group offers a unique reactive site for constructing more complex molecules, including sulfur-containing compounds and various bioactive molecules.[6][7][8] This document provides an in-depth overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

## Chemical Structure and Identification

**S-Methyl thioacetate** is the S-methyl ester of ethanethioic acid.[9] The core structure consists of an acetyl group ( $\text{CH}_3\text{C}=\text{O}$ ) bonded to a methylthio group ( $-\text{SCH}_3$ ) via the sulfur atom, forming a thioester linkage.[4][5] This is distinct from its constitutional isomer, O-methyl thioacetate, which is not found in nature and has been a subject of theoretical studies.[3] The presence of the sulfur atom, which is larger and more polarizable than oxygen, significantly influences the reactivity of the adjacent carbonyl group.[6]

Key Identifiers:

- IUPAC Name: S-methyl ethanethioate[9]

- Synonyms: Methyl thioacetate, Ethanethioic acid, S-methyl ester, Thioacetic acid S-methyl ester[4][10]
- Molecular Formula: C<sub>3</sub>H<sub>6</sub>OS[3]
- SMILES: CC(=O)SC[3][9]
- InChI Key: OATSQCXMYKYFQO-UHFFFAOYSA-N[4][10]

## Physicochemical Properties

**S-Methyl thioacetate** is a highly flammable liquid that can form explosive mixtures with air.[11][12] It is generally soluble in organic solvents and is considered immiscible in water.[4][12] The quantitative properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1534-08-3	[3]
Molecular Weight	90.14 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Malodorous, sulfurous, reminiscent of garlic or onion	[3][4]
Density	1.013 g/cm <sup>3</sup>	[3]
Boiling Point	96–99 °C (205–210.2 °F)	[3][12]
Flash Point	12 °C (53.6 °F)	[12][13]
Water Solubility	Immiscible (Predicted: 26.8 g/L)	[2][12]
logP	0.27 (ALOGPS), 0.68 (ChemAxon)	[2]
Polar Surface Area	17.07 Å <sup>2</sup>	[2]
Refractivity	23.71 m <sup>3</sup> ·mol <sup>-1</sup>	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **S-Methyl thioacetate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are available for **S-Methyl thioacetate**, providing detailed information about its molecular structure.[\[14\]](#)
- Infrared (IR) Spectroscopy: IR and Raman spectra have been extensively studied.[\[15\]](#) The stretching force constant for the carbonyl group ( $\text{C}=\text{O}$ ) in thioesters is found to be very similar to that in ketones. A key finding is that the  $\text{C}(\text{O})\text{-S}$  bond shows no significant double-bond character, which is critical for understanding its reactivity.[\[15\]](#)
- Mass Spectrometry (MS): Mass spectral data is available through resources like the NIST WebBook, which aids in molecular weight determination and fragmentation analysis.[\[10\]](#) Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its identification, particularly in complex mixtures.[\[16\]](#)

## Experimental Protocols: Synthesis

**S-Methyl thioacetate** can be synthesized through several routes. The following protocols detail common laboratory methods.

### Method 1: S-Alkylation of Alkyl Halides

This method involves a nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) reaction where a thioacetate salt displaces a halide from an alkyl halide.[\[7\]](#) While the reference protocol is for general thioacetate synthesis, it is directly applicable for producing **S-Methyl thioacetate** by using a methyl halide.

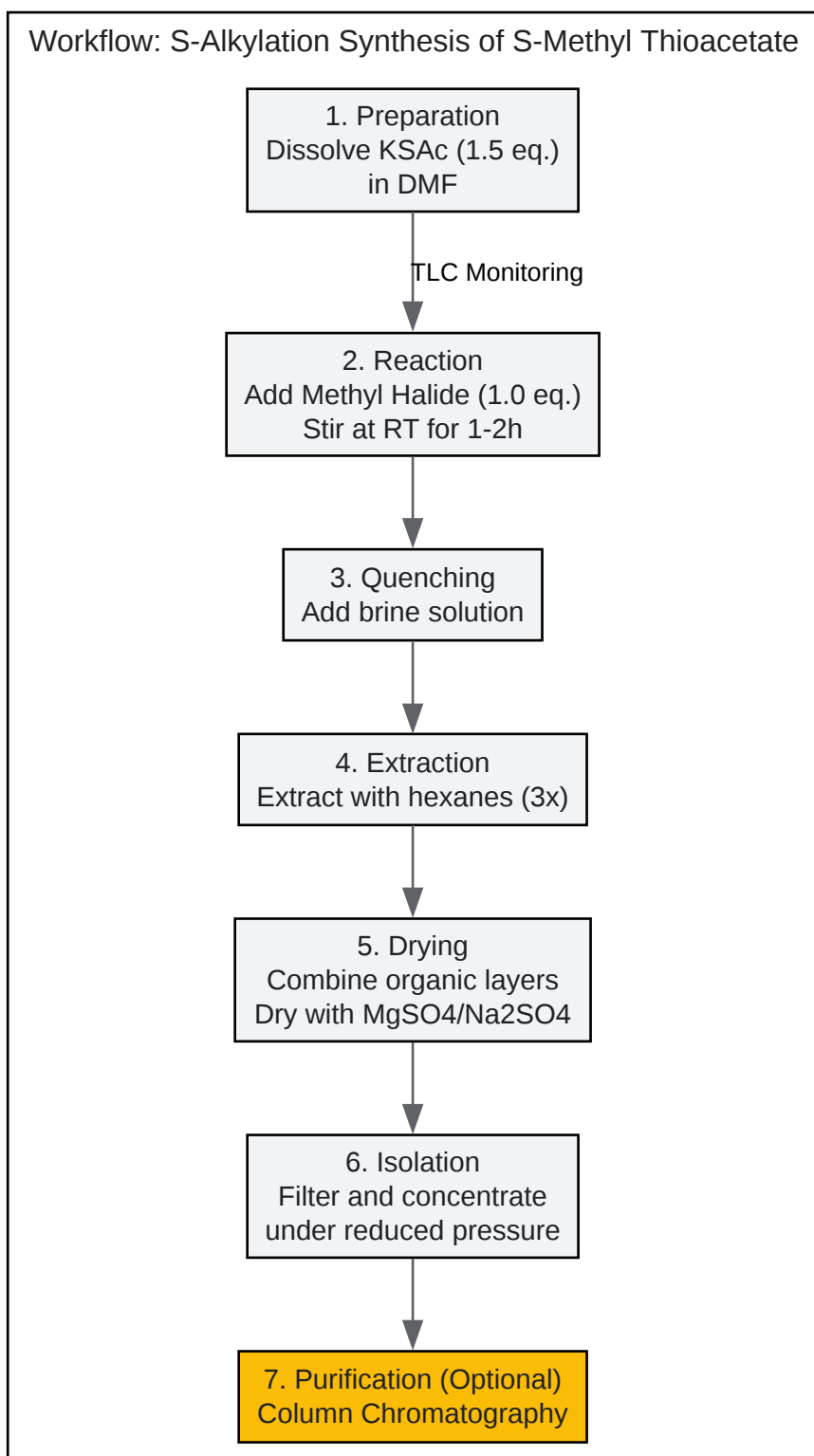
Materials:

- Methyl halide (e.g., methyl iodide, methyl bromide) (1.0 equivalent)
- Potassium thioacetate ( $\text{KSAC}$ ) (1.5 equivalents)
- Solvent (e.g., Dimethylformamide - DMF)

- Brine solution
- Hexanes
- Anhydrous magnesium sulfate or sodium sulfate<sup>[7]</sup>

Procedure:

- In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in DMF (10 volumes).
- Add the methyl halide (1.0 eq.) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a brine solution.
- Extract the aqueous layer multiple times with hexanes (e.g., 3 x 10 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude **S-Methyl thioacetate**.
- If necessary, purify the crude product using column chromatography on silica gel.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: S-Alkylation Synthesis Workflow.

## Method 2: CDI-Promoted Synthesis from Carboxylic Acid

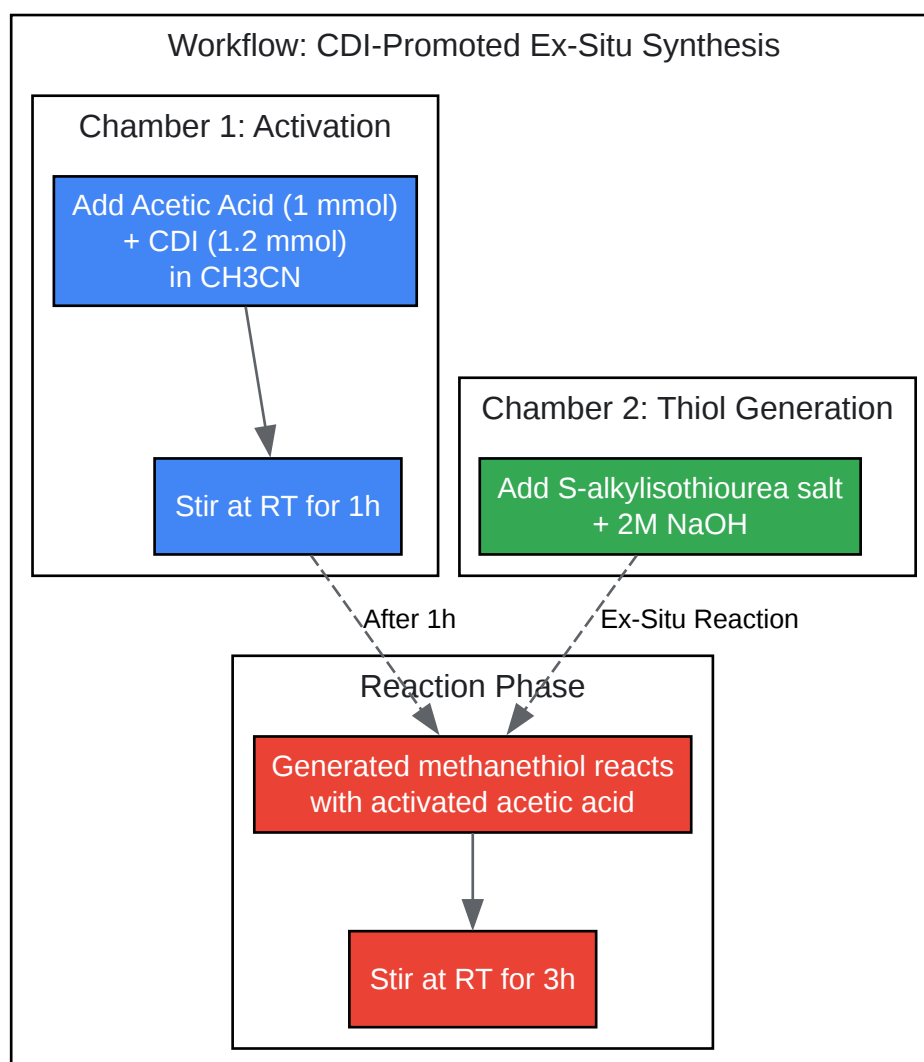
A metal-free, room temperature protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid, which then reacts with a sulfur source. This ex-situ method is notable for its mild conditions.<sup>[8]</sup>

Materials:

- Acetic Acid (1.0 mmol)
- 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)
- Acetonitrile (CH<sub>3</sub>CN)
- S-alkylisothiurea salt (source of methanethiol) (1.2 mmol)
- 2 M Sodium Hydroxide (NaOH)<sup>[8]</sup>

Procedure: This protocol is performed in a two-chamber reactor.

- Chamber 1 (Activation):
  - Add acetic acid (1.0 mmol) and CDI (1.2 mmol) to 1.0 mL of acetonitrile.
  - Stir the mixture at room temperature (~30 °C) for 1 hour.
- Chamber 2 (Thiol Generation):
  - After the 1-hour activation, add S-alkylisothiurea salt (1.2 mmol) and 1.0 mL of 2 M NaOH to the second chamber. This generates methanethiol in situ.
- Reaction:
  - The generated methanethiol reacts with the activated acetic acid.
  - Stir the entire system at room temperature for 3 hours to complete the formation of **S-Methyl thioacetate**.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: CDI-Promoted Ex-Situ Synthesis Workflow.

## Reactivity and Applications

The thioester functional group is the center of **S-Methyl thioacetate**'s reactivity. It serves as a key intermediate in organic synthesis.[6]

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, making it a valuable building block for various sulfur-containing compounds.[4][5]

- Precursor to Thiols: Thioacetates are stable precursors to thiols, which are important functional groups in many biologically active molecules.[7]
- Flavor & Fragrance: It is used as a flavoring agent in the food industry and as a component in fragrances.[5][9]

## Safety Information

**S-Methyl thioacetate** is a hazardous chemical that requires careful handling.

- Hazards: It is a highly flammable liquid and vapor.[11] It is toxic if inhaled or in contact with skin and causes serious eye irritation.[11][12]
- Handling Precautions: Handle in a well-ventilated area using personal protective equipment (gloves, eye protection).[17] Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautionary measures against static discharge.[11] All metal parts of equipment should be grounded.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store locked up.[11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Human Metabolome Database: Showing metabocard for S-Methyl thioacetate (HMDB0031189) [hmdb.ca]
2. Showing Compound S-Methyl thioacetate (FDB003209) - FooDB [foodb.ca]
3. S-Methyl thioacetate - Wikipedia [en.wikipedia.org]
4. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]
5. CAS 1534-08-3: S-Methyl thioacetate | CymitQuimica [cymitquimica.com]
6. nbino.com [nbino.com]



- 7. benchchem.com [benchchem.com]
- 8. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Methyl thioacetate | C<sub>3</sub>H<sub>6</sub>OS | CID 73750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl thiolacetate [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. S-甲基硫代乙酸酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. S-METHYL THIOACETATE(1534-08-3) 1H NMR [m.chemicalbook.com]
- 15. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074164#s-methyl-thioacetate-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)